An In-depth Technical Guide to Bis(cyclopropylmethyl)amine Hydrochloride
An In-depth Technical Guide to Bis(cyclopropylmethyl)amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopropylmethyl)amine hydrochloride (CAS 405879-09-6) is a secondary amine building block of significant interest in medicinal chemistry and synthetic applications. The incorporation of cyclopropylmethyl moieties into molecular scaffolds is a well-established strategy for introducing conformational rigidity and improving metabolic stability.[1] The strained three-membered ring offers unique electronic properties and a high fraction of sp3 character, which can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, applications, and safety protocols associated with Bis(cyclopropylmethyl)amine hydrochloride.
Physicochemical and Structural Properties
Bis(cyclopropylmethyl)amine hydrochloride is the salt form of the parent secondary amine, N,N-bis(cyclopropylmethyl)amine. The hydrochloride form typically enhances stability and water solubility, making it more amenable to handling and use in various reaction conditions. While specific experimental data for properties such as melting point and solubility are not widely published, it is expected to be a crystalline solid at room temperature, similar to related amine hydrochlorides like cyclopropanemethylamine hydrochloride (m.p. 200 °C)[2] and (1-cyclopropyl)cyclopropylamine hydrochloride (decomposes >135 °C).[3]
Table 1: Core Properties of Bis(cyclopropylmethyl)amine Hydrochloride
| Property | Value | Source |
| CAS Number | 405879-09-6 | [4] |
| Molecular Formula | C₈H₁₆ClN | [4] |
| Molecular Weight | 161.68 g/mol | [4] |
| IUPAC Name | bis(cyclopropylmethyl)amine;hydrochloride | [4] |
| Synonyms | bis(cyclopropylmethyl)amine HCl | [4] |
| Canonical SMILES | C1CC1CNCC2CC2.Cl | [4] |
| InChI Key | SQDZKLOBUZYIMX-UHFFFAOYSA-N | [4] |
| Appearance | Expected to be a solid | Inferred from analogs[2][3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |
Synthesis and Purification
The synthesis of Bis(cyclopropylmethyl)amine hydrochloride can be logically approached in two primary stages: first, the synthesis of the free base, N,N-bis(cyclopropylmethyl)amine, followed by its conversion to the hydrochloride salt. A robust method for the synthesis of the free base is via the bis-alkylation of a primary amine.[5]
Synthesis of N,N-bis(cyclopropylmethyl)amine (Free Base)
A plausible and documented approach involves the N-alkylation of cyclopropylmethylamine with (bromomethyl)cyclopropane.[5] This method utilizes a strong base to deprotonate the amine, facilitating nucleophilic attack on the alkyl halide.
Experimental Protocol: Synthesis and Salt Formation
Disclaimer: This protocol is a representative procedure based on analogous reactions and should be adapted and optimized under appropriate laboratory settings.
Part A: Synthesis of N,N-bis(cyclopropylmethyl)amine [5]
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).
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Amine Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclopropylmethylamine (1.0 equivalent) in anhydrous DMF.
-
Activation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of (bromomethyl)cyclopropane (1.1 equivalents) in anhydrous DMF dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
Part B: Formation of the Hydrochloride Salt [3][6]
-
Dissolution: Dissolve the purified N,N-bis(cyclopropylmethyl)amine free base in anhydrous diethyl ether.
-
Precipitation: Cool the solution to 0 °C. Slowly add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether dropwise with vigorous stirring.
-
Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring at 0 °C for 1-2 hours to ensure complete precipitation.
-
Finishing: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether and dry in vacuo over phosphorus pentoxide (P₄O₁₀) to yield Bis(cyclopropylmethyl)amine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final product. While specific, measured spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | (Predicted in CDCl₃ or D₂O)- ~9.5-11.0 ppm (broad s, 2H): N-H protons of the ammonium salt.- ~2.9-3.2 ppm (d, 4H): Methylene protons (-CH₂-) adjacent to the nitrogen.- ~1.0-1.3 ppm (m, 2H): Methine protons (-CH-) of the cyclopropyl rings.- ~0.6-0.8 ppm (m, 4H): Methylene protons of the cyclopropyl rings.- ~0.3-0.5 ppm (m, 4H): Methylene protons of the cyclopropyl rings. |
| ¹³C NMR | (Predicted)- ~55-60 ppm: Methylene carbons (-CH₂-).- ~8-12 ppm: Methine carbons (-CH-).- ~3-6 ppm: Methylene carbons of the cyclopropyl rings. |
| Mass Spec (ESI+) | m/z ~126.15: Calculated for the free base [M+H]⁺ (C₈H₁₆N⁺). Fragmentation would likely show loss of a cyclopropylmethyl group. |
| IR Spectroscopy | (KBr Pellet or Nujol Mull)- ~2400-2800 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt.- ~2950-3050 cm⁻¹: C-H stretching of the cyclopropyl and methylene groups.- ~1020 cm⁻¹: Characteristic C-C stretching of the cyclopropane ring. |
Quality Control Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary technique for structural confirmation and purity assessment.
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate all signals and reference the spectrum (e.g., to the residual solvent peak). Compare the chemical shifts, splitting patterns, and integration values to the predicted structure to confirm identity. Assess purity by identifying any signals corresponding to solvents or impurities.
Applications in Research and Drug Development
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry.[1] Its presence can confer several advantageous properties, including:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Conformational Constraint: The rigid ring structure reduces the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target.
-
Enzyme Inhibition: Cyclopropylamines are known mechanism-based inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Bis(cyclopropylmethyl)amine hydrochloride serves as a valuable secondary amine building block. It can be readily incorporated into larger molecules via standard synthetic transformations such as reductive amination, amide coupling, or further N-alkylation to generate diverse libraries of compounds for screening.
Safety and Handling
Bis(cyclopropylmethyl)amine hydrochloride is classified as an irritant. Adherence to standard laboratory safety practices is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Flush skin with plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and give water to drink. Get medical attention immediately.
-
References
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Kuznetsov, M. A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1043–1047. Available at: [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved February 20, 2026, from [Link]
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- Poulter, C. D. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.
- Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.
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Shmilovits, M., et al. (2023). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. Preprint. Available at: [Link]
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PubChem. (n.d.). (Cyclopropylmethyl)(methyl)amine hydrochloride. Retrieved February 20, 2026, from [Link]
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The Good Scents Company. (n.d.). cyclopropyl amine. Retrieved February 20, 2026, from [Link]
- ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved February 20, 2026.
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PubChemLite. (n.d.). [1-(cyclopropylmethyl)cyclopropyl]methanamine hydrochloride. Retrieved February 20, 2026, from [https://pubchemlite.deepchem.io/compound/1-(cyclopropylmethyl)cyclopropyl]methanamine-hydrochloride]([Link])
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Ottokemi. (n.d.). Cyclopropanemethylamine hydrochloride, 99%. Retrieved February 20, 2026, from [Link]
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Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved February 20, 2026, from [Link]
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Heim Sólskin Pharma. (n.d.). Cyclopropyl Amine CAS 765-30-0. Retrieved February 20, 2026, from [Link]
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